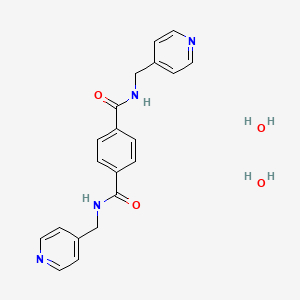
N^1^,N^4^-bis(pyridin-4-ylmethyl)terephthalamide dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate typically involves the reaction of terephthaloyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization from a suitable solvent, such as methanol, to obtain the dihydrate form .
Industrial Production Methods
While specific industrial production methods for N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The pyridine rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of pyridine rings.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of amide groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine rings.
科学研究应用
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate has several applications in scientific research:
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through groove binding modes. The compound’s ability to cleave DNA in the presence of oxidizing agents suggests an oxidative mechanism . Additionally, its catalytic activity in oxidation reactions is attributed to its ability to stabilize transition states and facilitate electron transfer processes .
相似化合物的比较
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a pyridine-3,5-dicarboxamide core.
N4-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide: Another related compound with a naphthalene core.
N1,N4-bis(pyridin-2-ylmethyl)terephthalamide: A compound with pyridin-2-ylmethyl groups instead of pyridin-4-ylmethyl.
Uniqueness
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate is unique due to its specific structural arrangement, which allows it to form stable coordination complexes and exhibit diverse chemical reactivity. Its ability to interact with biological molecules and catalyze oxidation reactions makes it a valuable compound for various scientific applications.
属性
CAS 编号 |
869881-56-1 |
|---|---|
分子式 |
C20H22N4O4 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide;dihydrate |
InChI |
InChI=1S/C20H18N4O2.2H2O/c25-19(23-13-15-5-9-21-10-6-15)17-1-2-18(4-3-17)20(26)24-14-16-7-11-22-12-8-16;;/h1-12H,13-14H2,(H,23,25)(H,24,26);2*1H2 |
InChI 键 |
MLCDVPQRQRBXPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)C(=O)NCC3=CC=NC=C3.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
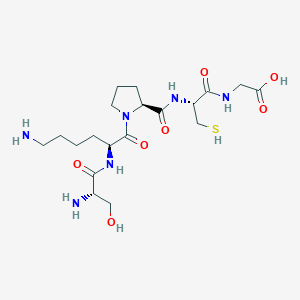
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
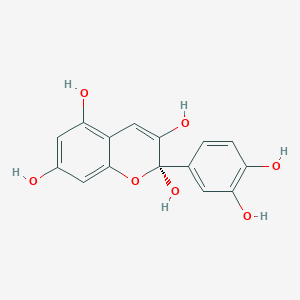
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)

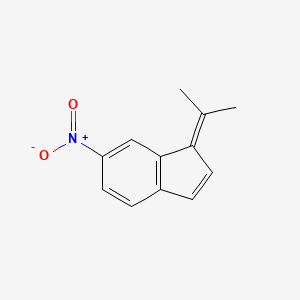
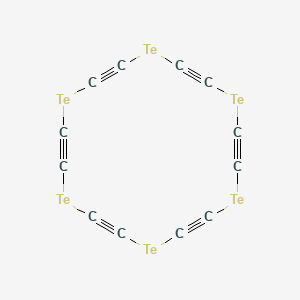
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
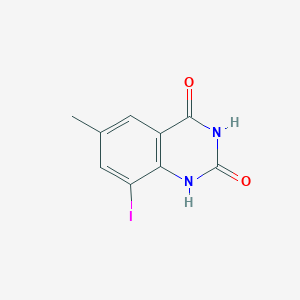
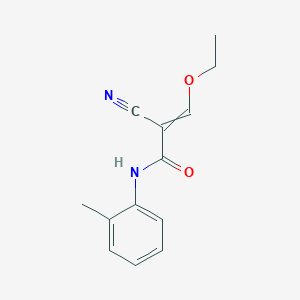

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
